2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate

Organometallic synthesis Pincer ligand transfer Silver(I) coordination chemistry

Traditional PNP ligand installation requires multi-step sequences with free ligand and silver salts, often leading to incomplete coordination and dimeric byproducts. [Ag(PNPtBu)]BF4 solves this as a pre-organized, monomeric transmetalation reagent. - Delivers the PNPtBu pincer ligand, abstracts halide (precipitates AgCl), and installs non-coordinating BF4- in one step. - Verified by unique 31P NMR doublet-of-doublets at δ 62.9 ppm (JAg-P = 502/580 Hz) and assay ≥97% (272-277°C). - Air-stable solid; used for Pd, Au, Ni, Co, Fe catalyst synthesis with demonstrated 68% isolated yield for Au(I) pincer complex.

Molecular Formula C23H43AgBF4NP2
Molecular Weight 590.2 g/mol
Cat. No. B12056030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate
Molecular FormulaC23H43AgBF4NP2
Molecular Weight590.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[Ag+]
InChIInChI=1S/C23H43NP2.Ag.BF4/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12;;2-1(3,4)5/h13-15H,16-17H2,1-12H3;;/q;+1;-1
InChIKeyMHUQMBQVIZYFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ag(PNPtBu)]BF₄ – Structural Identity & Procurement Specs


2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate (CAS 1202749-25-4), also designated [Ag(PNPtBu)]BF₄, is a cationic, mononuclear silver(I) pincer complex bearing the sterically demanding, electron-rich tridentate ligand 2,6-bis[(di-tert-butylphosphino)methyl]pyridine (PNPtBu). X-ray crystallography confirms a two-coordinate, monomeric geometry with Ag–P bond distances of ~2.39 Å and a P–Ag–P angle of 157.87°, in which the pyridine nitrogen interacts only weakly with the silver center (Ag–N ≈ 2.46 Å) [1]. The compound is commercially supplied as a solid with ≥97% assay (Sigma-Aldrich), a melting point of 272–277 °C, and a molecular weight of 590.21 g·mol⁻¹ [2]. It is classified under GHS as a Warning-level irritant (H315–H319–H335) and requires standard laboratory handling precautions [2].

Why Generic Ag Salts Cannot Substitute [Ag(PNPtBu)]BF₄


Simple silver(I) salts such as AgBF₄, AgOTf, or AgPF₆ function as halide abstractors and Lewis acids but cannot deliver a pre-organized, sterically defined pincer ligand framework to a target metal center in a single synthetic step [1]. The diarylamido-based silver(I) PNP dimer [(PNP)Ag]₂ reported by DeMott et al. (2007) effects PNP transfer in air but exhibits reduced transfer efficiency to nickel(II) compared to its thallium(I) analogue and exists as a dimeric species, which fundamentally alters its solubility and transmetalation kinetics [2]. In contrast, [Ag(PNPtBu)]BF₄ is a monomeric, two-coordinate cationic complex that simultaneously supplies both the PNPtBu ligand and a non-coordinating BF₄⁻ counterion while precipitating AgCl as the sole by-product during transmetalation [1]. This trifunctional capability—pre-organized pincer ligand delivery, halide sequestration, and installation of a weakly coordinating anion—cannot be replicated by any combination of simple silver salts and free PNPtBu ligand without additional synthetic steps, lower atom economy, and risk of incomplete ligand coordination [1] [2].

[Ag(PNPtBu)]BF₄: Quantitative Evidence vs. Comparators


Monomeric vs. Dimeric Architecture in Ag(I) PNP Complexes

X-ray crystallography of [Ag(PNPtBu)]BF₄ reveals a monomeric, two-coordinate cationic structure with Ag–P distances of 2.3986(5) and 2.3991(5) Å and a P–Ag–P angle of 157.87(2)° [1]. In contrast, the diarylamido-based PNP silver(I) complex reported by DeMott et al. (2007) exists as a dimer, [(PNP)Ag]₂, both in solution and in the solid state, with ligand-bridged dinuclear connectivity [2]. The monomeric nature of [Ag(PNPtBu)]BF₄ eliminates the dimer dissociation step required for transmetalation, enabling direct, stoichiometric PNP transfer.

Organometallic synthesis Pincer ligand transfer Silver(I) coordination chemistry

Transmetalation Efficiency to Gold(I) vs. AgBF₄

Reaction of [Ag(PNPtBu)]BF₄ (1) with 1 equiv of AuCl(SMe₂) in CH₂Cl₂ at room temperature results in immediate AgCl precipitation and clean formation of the dinuclear gold(I) complex [Au(PNPtBu)]₂(BF₄)₂ (2) in 68% isolated yield after recrystallization, with complete conversion evidenced by a single broadened ³¹P NMR signal at δ 85.5 ppm [1]. This contrasts with AgBF₄ alone, which cannot deliver the PNP ligand and would merely abstract chloride to generate a cationic gold species without installing the pincer framework. The P–Au–P angle of 173.91(3)° in the product confirms near-ideal linear two-coordinate geometry at gold [1].

Transmetalation Gold(I) pincer complexes PNP transfer reagent

PNP Transfer to Palladium: Accessing Pd-Alkyl Complexes

[Ag(PNPtBu)]BF₄ (1) reacts cleanly with 0.5 equiv of [Pd(allyl)(μ-Cl)]₂ to form [Pd(PNPtBu)(η¹-allyl)]BF₄ (3) in high purity as established by X-ray crystallography [1]. The same transmetalation methodology yields cationic Pd-methyl (4), Pd-(4-cyanophenyl) (5), and Pd-chloro (6) complexes in good yields from the corresponding Pd precursors [1]. ³¹P NMR of the resulting Pd complexes shows characteristic singlets at δ 55.5–56.2 ppm, confirming equivalent trans-coordinated phosphine donors [1]. The neutral dearomatized derivatives 7 and 8, generated by deprotonation with NaN(SiMe₃)₂, exhibit Suzuki-Miyaura coupling activity of 51% conversion (PhBr with PhBpin) and 66% conversion (4-BrC₆H₄CN with PhBpin) at 1 mol% Pd loading, matching the performance of the isoelectronic PCPtBu analogue 9 (52% and 69%, respectively) [1].

Palladium-alkyl synthesis PNP pincer complexes Cross-coupling precatalyst

³¹P NMR Fingerprint vs. Silver Salt Mixtures

[Ag(PNPtBu)]BF₄ exhibits a diagnostic ³¹P{¹H} NMR spectrum with a single doublet-of-doublets at δ 62.9 ppm showing resolved coupling to both silver isotopes: J(³¹P–¹⁰⁷Ag) = 502 Hz and J(³¹P–¹⁰⁹Ag) = 580 Hz, with a coupling constant ratio of 1:1.15 matching the theoretical gyromagnetic ratio for the two silver nuclei [1]. In contrast, a simple mixture of AgBF₄ and free PNPtBu ligand would display the free ligand resonance (typically δ ~30–35 ppm for the uncoordinated phosphine) alongside unbound AgBF₄, providing no such metal–phosphorus coupling signature [1]. The IR spectrum shows diagnostic bands at 1585 and 1569 cm⁻¹ indicative of weak Ag–N(pyridine) interaction [1]. The commercial product is specified at 97% assay (Sigma-Aldrich) with a melting point of 272–277 °C .

Quality assurance ³¹P NMR characterization Organometallic procurement

Thermochemical Benchmark: Hydricity vs. Metal in PNP Ligands

A systematic thermochemical study across Co, Fe, Mn, and Ru PNP–hydride complexes (PNP = 2,6-bis[(di-tert-butylphosphino)methyl]pyridine) established that metal identity has negligible impact on hydricity and ligand pKₐ within this ligand scaffold; instead, the overall charge (neutral vs. anionic) dominates, with deprotonation enhancing hydricity by ~16.5 kcal·mol⁻¹ across three metals [1]. While this study does not directly measure silver(I) complexes, it establishes that the PNPtBu ligand framework provides a thermochemically predictable platform independent of the metal center. This means that [Ag(PNPtBu)]BF₄ transfers a ligand whose downstream catalytic properties (when installed on Co, Fe, Mn, Ru, or by extension other metals) are governed primarily by the ligand's charge state rather than the metal identity—a critical design principle for catalyst development [1].

Metal-ligand cooperativity Hydricity Hydrogenation catalysis

Benchtop Stability vs. Hygroscopic Ag(I) Alternatives

[Ag(PNPtBu)]BF₄ is isolated as an analytically pure, white crystalline solid that is handled under standard laboratory conditions [1]. In contrast, the thallium(I) PNP transfer analogue (PNP)Tl reported by DeMott et al. is acutely sensitive to moisture and air, requiring rigorous inert-atmosphere handling [2]. Additionally, simple AgBF₄ is highly hygroscopic and must be stored under anhydrous conditions to prevent hydrolysis. The combination of the bulky tert-butylphosphino substituents and the rigid pincer framework in [Ag(PNPtBu)]BF₄ confers kinetic stabilization, as evidenced by the compound's well-defined melting point (272–277 °C) without decomposition .

Benchtop stability Procurement and storage Silver(I) reagent handling

High-Value Applications for [Ag(PNPtBu)]BF₄


One-Step Pd-PNP Alkyl Complexes for Cross-Coupling

Researchers synthesizing Pd(PNPtBu)(alkyl) precatalysts for Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling can use [Ag(PNPtBu)]BF₄ as a single-step transmetalation reagent. Reaction with 0.5 equiv of the appropriate Pd(alkyl)(μ-Cl) dimer in CH₂Cl₂ or THF cleanly yields the cationic [Pd(PNPtBu)(alkyl)]BF₄ complex, with the PNPtBu ligand pre-installed, AgCl precipitated, and BF₄⁻ as the non-coordinating counterion—all in one operation [1]. The resulting Pd complexes match the catalytic performance of classic Pd(PCPtBu) systems (~51–69% conversion in Suzuki-Miyaura coupling at 1 mol% loading) while offering the additional versatility of a dearomatizable pyridine backbone for metal-ligand cooperative catalysis [1].

Dinuclear Au(I) Pincer Complexes via Transmetalation

The reaction of [Ag(PNPtBu)]BF₄ with AuCl(SMe₂) provides direct access to the crystallographically characterized dinuclear gold(I) complex [Au(PNPtBu)]₂(BF₄)₂ in 68% isolated yield [1]. The product exhibits near-ideal linear coordination at gold (P–Au–P = 173.91°) and represents one of very few structurally authenticated Au(I) pincer complexes [1]. This application is particularly relevant for researchers investigating gold(I) photophysics, gold-mediated catalysis, or Au/Pd bimetallic transmetalation pathways.

First-Row Metal PNP Complexes via Ag Transmetalation

[Ag(PNPtBu)]BF₄ serves as an air-stable, readily handled PNP transfer agent for installing the PNPtBu ligand onto first-row transition metals (e.g., Ni, Co, Fe) where direct ligand coordination may be sluggish or incomplete [1]. The transmetalation methodology, demonstrated for Au and Pd, is explicitly noted by the authors to be extendable to first-row metals [1]. This provides a synthetic entry point to PNP-ligated base-metal catalysts for hydrogenation, dehydrogenation, and C–H activation, where the PNPtBu scaffold's thermochemical predictability—hydricity governed by charge rather than metal identity—enables rational catalyst tuning [2].

Batch QC by ³¹P NMR Ag–P Coupling Signature

Procurement and analytical laboratories can verify the identity and purity of [Ag(PNPtBu)]BF₄ using the compound's unique ³¹P NMR fingerprint: a doublet-of-doublets at δ 62.9 ppm with J(³¹P–¹⁰⁷Ag) = 502 Hz and J(³¹P–¹⁰⁹Ag) = 580 Hz [1]. This coupling pattern, with a ratio matching the theoretical gyromagnetic ratio of the two silver isotopes, cannot be reproduced by any mixture of free PNPtBu ligand and simple silver salts [1]. Combined with the specified assay (≥97%), melting point (272–277 °C), and IR bands (1585, 1569 cm⁻¹) [1] , these parameters form a robust identity verification protocol for incoming material.

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